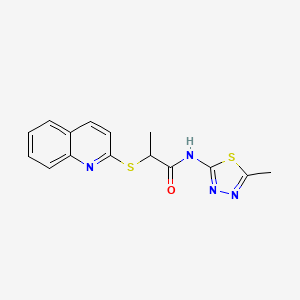
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
The synthesis of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone typically involves the reaction of 1H-pyrrole-2-carbaldehyde with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1H-pyrrole-2-carbaldehyde in ethanol.
- Add 4-nitrophenylhydrazine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group. Typical reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can be compared with other hydrazones and pyrrole derivatives. Similar compounds include:
1H-Pyrrole-2-carbaldehyde (4-methylphenyl)hydrazone: This compound has a methyl group instead of a nitro group, which affects its reactivity and applications.
1H-Pyrrole-2-carbaldehyde (4-chlorophenyl)hydrazone: The presence of a chlorine atom can influence the compound’s chemical properties and biological activity.
Eigenschaften
IUPAC Name |
4-nitro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)11-5-3-9(4-6-11)14-13-8-10-2-1-7-12-10/h1-8,12,14H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZGRXVYRTOEB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cycloheptyltriazole-4-carboxamide](/img/structure/B6128711.png)

![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B6128728.png)
![N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide](/img/structure/B6128733.png)
![2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID](/img/structure/B6128737.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE](/img/structure/B6128770.png)
![ethyl 4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate](/img/structure/B6128797.png)
![Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6128805.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![(2E)-N-benzyl-2-cyano-3-{1-[2-oxo-2-(phenylamino)ethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B6128820.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)
